N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-21-15-8-6-14(7-9-15)12-17-18-22(19,20)16-10-4-13(2)5-11-16/h4-12,18H,3H2,1-2H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMMCFCCKBVHIX-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-75-8 | |
| Record name | NSC159136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Comparative Analysis of Synthetic Routes
Table 1 summarizes three distinct methodologies adapted from literature for synthesizing structurally analogous sulfonamide Schiff bases:
The acid-catalyzed method achieves higher yields due to enhanced protonation of the carbonyl oxygen, facilitating nucleophilic attack. However, base-mediated routes in toluene reduce side reactions like sulfonamide hydrolysis, albeit with longer reaction times.
Stepwise Synthesis of this compound
Preparation of 4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde, the aldehyde precursor, is synthesized via O-alkylation of 4-hydroxybenzaldehyde with ethyl bromide in the presence of K₂CO₃ in acetone. The reaction proceeds at 60°C for 8 h, yielding 85–90% product after recrystallization from ethanol.
Condensation with 4-Methylbenzenesulfonamide
The critical step involves condensing equimolar amounts of 4-methylbenzenesulfonamide and 4-ethoxybenzaldehyde. Adapted from Paal-Knorr conditions, the protocol is as follows:
- Reaction Setup : Combine 10 mmol 4-methylbenzenesulfonamide, 10 mmol 4-ethoxybenzaldehyde, and 20 mL acetic acid in a round-bottom flask.
- Catalyst Addition : Add 0.5 mL concentrated H₂SO₄ dropwise under stirring.
- Reflux : Heat at 100°C for 6 h under N₂ atmosphere.
- Workup : Cool to room temperature, pour into ice-water, and filter the precipitate.
- Purification : Recrystallize from ethanol/water (3:1 v/v) to obtain pale-yellow crystals.
Key Observations :
- The reaction’s progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:2).
- Yields range from 62–68%, with purity >95% confirmed by HPLC.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
Temperature and Time Dependence
A kinetic study (Table 2) reveals the trade-off between temperature and decomposition:
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 80 | 8 | 58 | 92 |
| 100 | 6 | 68 | 95 |
| 120 | 4 | 65 | 88 |
Elevating temperature beyond 100°C accelerates byproduct formation, reducing purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group or the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide with key analogs, highlighting substituent effects on molecular weight, polarity, and applications:
Key Observations :
- Electron Effects : Ethoxy and methoxy substituents enhance electron density on the aromatic ring, improving metal-binding capabilities compared to chloro analogs .
- Polarity : Ethoxy derivatives exhibit moderate hydrophobicity, balancing solubility in organic solvents and aqueous media. Chloro analogs are less soluble due to higher polarity .
- Steric Hindrance : tert-Butyl groups reduce reactivity in catalytic applications but improve thermal stability .
Insights :
- Ethoxy derivatives achieve higher yields due to the ethoxy group's electron-donating nature, which accelerates imine formation .
- Methoxy analogs synthesized at room temperature show lower yields but retain stereochemical integrity .
Antimicrobial Activity
For example:
- N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide (1c in ) showed moderate activity against E. coli (MIC = 32 µg/mL) .
- Chloro derivatives exhibited enhanced activity against S. aureus due to increased electrophilicity .
Metal Chelation
Ethoxy and methoxy derivatives form stable complexes with Cu²⁺ and Fe³⁺, as demonstrated by FT-IR and UV-Vis spectroscopy. The ethoxy group's electron density facilitates stronger metal coordination compared to tert-butyl analogs .
Biological Activity
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C15H15N2O3S
- Molar Mass: 295.36 g/mol
- Density: 1.05 g/cm³
The structure includes an ethoxyphenyl group linked to a methylbenzenesulfonamide moiety through a methyleneamino bridge, which significantly influences its biological interactions and properties.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-ethoxybenzaldehyde and 4-methylbenzenesulfonamide under reflux conditions in an organic solvent like ethanol or methanol. The general reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting essential biosynthetic pathways, particularly those involved in folic acid synthesis.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or signaling pathways.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor antagonist, disrupting critical cellular processes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related derivatives:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that similar sulfonamide derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Research : In vitro studies demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications.
- Mechanistic Insights : Research utilizing molecular docking simulations has indicated favorable binding interactions between the compound and target enzymes involved in metabolic pathways, providing insights into its potential efficacy.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | Methoxy group instead of ethoxy | Similar antimicrobial properties |
| N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | Fluorophenyl group | Enhanced anticancer activity |
| N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | Bromo and hydroxy groups | Potential enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the key parameters for optimizing the synthesis of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Heating to ~140 °C enhances sulfonamide formation while minimizing side reactions .
- pH and Solvents : Use of polar aprotic solvents (e.g., dimethylformamide) and basic conditions (e.g., triethylamine) facilitates nucleophilic substitutions .
- Catalysts : Transition-metal catalysts may improve yields in coupling reactions involving the imine group .
Q. How can structural integrity and purity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the ethoxyphenyl (δ 6.8–7.2 ppm) and sulfonamide (δ 2.4 ppm for methyl) groups .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 346.1 (calculated for C₁₇H₁₈N₂O₃S) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation .
Q. What biological assays are suitable for preliminary evaluation of its therapeutic potential?
- Experimental Design :
- Enzyme Inhibition Assays : Test interactions with folate metabolism enzymes (e.g., dihydrofolate reductase) due to structural similarity to sulfonamide inhibitors .
- Antibacterial Screening : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains, referencing sulfonamide-class activity .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reaction outcomes during derivative synthesis?
- Data Contradiction Analysis :
- Controlled Replication : Repeat reactions under identical conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .
- Spectroscopic Validation : Compare NMR/IR spectra of products to distinguish regioisomers or byproducts .
- Case Study : Reduction of nitro groups may yield unintended amines if reducing agents (e.g., Sn/HCl) are not carefully titrated .
Q. What strategies enhance selectivity in targeting biological receptors or enzymes?
- Methodological Approaches :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) to the ethoxyphenyl ring to modulate binding affinity .
- Molecular Modeling : Perform docking studies with proteins like carbonic anhydrase to predict binding modes and guide structural modifications .
- Pharmacokinetic Profiling : Assess logP and solubility to optimize bioavailability for in vivo studies .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Crystallography Workflow :
- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
- Data Interpretation : Analyze torsion angles (e.g., C=N imine bond) to confirm the (E)-configuration and planarity of the methylideneamino group .
Q. What methodologies ensure reproducibility in pharmacological data across labs?
- Standardization Protocols :
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .
- Inter-lab Collaboration : Share validated synthetic protocols and analytical parameters via open-access repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
